N-(6-cyano-1,3-benzodioxol-5-yl)-2-methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
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Overview
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. Common steps may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: Reduction reactions could target the cyano group or the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of enzyme mechanisms or cellular processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use in treating diseases such as cancer or infections.
Diagnostic Tools: Used in imaging or diagnostic assays.
Industry
Materials Science:
Agriculture: Possible use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action for N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole rings.
Oxadiazole Derivatives: Compounds featuring the oxadiazole ring.
Sulfonamides: Other sulfonamide-containing compounds.
Uniqueness
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C23H16N4O6S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H16N4O6S/c1-30-18-8-7-15(23-26-25-22(33-23)14-5-3-2-4-6-14)10-21(18)34(28,29)27-17-11-20-19(31-13-32-20)9-16(17)12-24/h2-11,27H,13H2,1H3 |
InChI Key |
LWYXKICEIQPDEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)NC4=CC5=C(C=C4C#N)OCO5 |
Origin of Product |
United States |
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